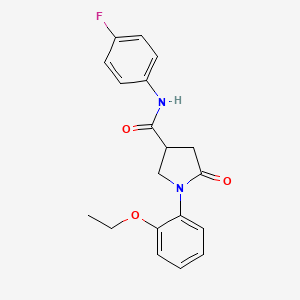
N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "Mesityl Oxopiperidine Pyridine Acetamide" and is known for its unique chemical structure and properties.
Scientific Research Applications
Pharmacological Characterization
N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide has been characterized pharmacologically as a κ-opioid receptor antagonist with high affinity in humans, rats, and mice. It exhibits potential for treating depression and addiction disorders, demonstrated by its efficacy in various animal models (Grimwood et al., 2011).
Anticonvulsant Activity
This compound has been studied for its anticonvulsant activity. Derivatives of pyrrolidine-2,5-dione, to which N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is structurally related, have shown protection in animal models of epilepsy (Obniska et al., 2015).
Antimicrobial Activity
The compound's derivatives have been evaluated for their antimicrobial properties. A series of similar compounds showed in vitro antibacterial and antifungal activities, suggesting potential applications in treating microbial infections (Mahyavanshi et al., 2017).
Cancer Research
In cancer research, derivatives of this compound have been synthesized and evaluated for their anticancer effects. For instance, one study focused on the synthesis and evaluation of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, with some showing promising results in animal models of epilepsy, a finding that can be extrapolated to potential anticancer applications (Kamiński et al., 2015).
Enzyme Mimicking
Some iron(III) complexes of a related compound have been reported to mimic the intradiol catechol cleavage activity of catechol dioxygenase enzymes. This suggests potential applications in enzyme research and industrial processes that require specific chemical transformations (Panda et al., 2008).
properties
IUPAC Name |
2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-14-11-15(2)19(16(3)12-14)21-18(24)13-22-8-6-7-17(20(22)25)28(26,27)23-9-4-5-10-23/h6-8,11-12H,4-5,9-10,13H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFSOVHPMJXYSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


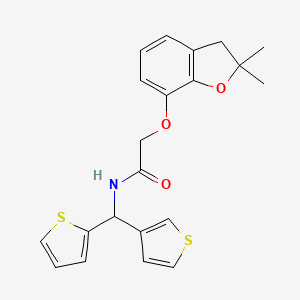
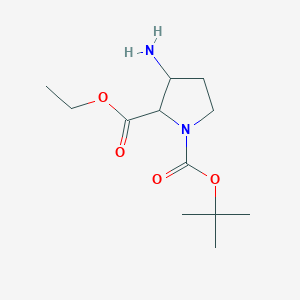
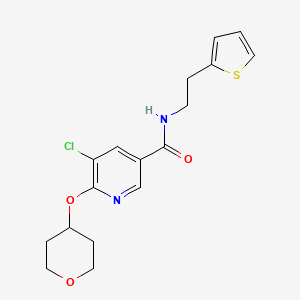
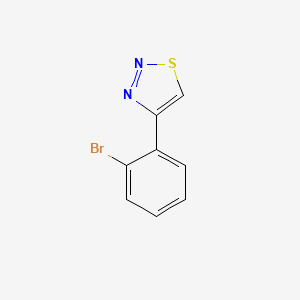
![benzyl 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2400911.png)
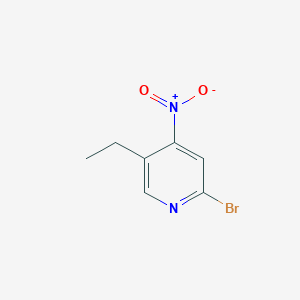
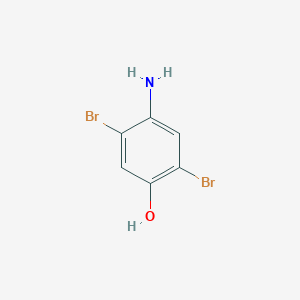
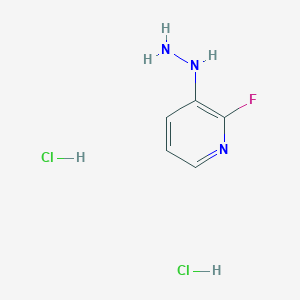
![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2400917.png)
amine](/img/structure/B2400918.png)
![3,4-Dichloro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2400922.png)
![N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2400923.png)
